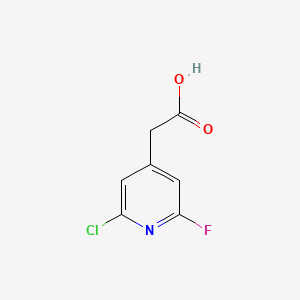
7-Bromo-1-chloro-5-methylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1-chloro-5-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of bromine, chlorine, and methyl groups in the structure of this compound makes it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-chloro-5-methylisoquinoline typically involves the bromination and chlorination of 5-methylisoquinoline. One common method is the electrophilic aromatic substitution reaction, where 5-methylisoquinoline is treated with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the isoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes using appropriate catalysts and solvents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-1-chloro-5-methylisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while coupling reactions can produce biaryl derivatives.
Applications De Recherche Scientifique
7-Bromo-1-chloro-5-methylisoquinoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 7-Bromo-1-chloro-5-methylisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to these targets, leading to specific biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Bromo-1-chloroisoquinoline
- 5-Bromo-1-methylisoquinoline
- 7-Bromo-4-chloroquinoline
Uniqueness
7-Bromo-1-chloro-5-methylisoquinoline is unique due to the specific positions of the bromine, chlorine, and methyl groups on the isoquinoline ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H7BrClN |
|---|---|
Poids moléculaire |
256.52 g/mol |
Nom IUPAC |
7-bromo-1-chloro-5-methylisoquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-7(11)5-9-8(6)2-3-13-10(9)12/h2-5H,1H3 |
Clé InChI |
XTHOCRJQTLAFAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C=CN=C2Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13149687.png)












